1-(4-Bromo-3-methylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrazole ring attached to a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid, which can be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines and alcohols, and oxidizing agents like potassium permanganate.
Major Products: The products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves:
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds:
4-Bromo-3-methylbenzoic acid: This compound shares the bromine and methyl groups but lacks the pyrazole ring, making it less versatile in certain reactions.
4-Bromo-1H-pyrazole: This compound contains the pyrazole ring and bromine atom but lacks the carboxylic acid group, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-8(2-3-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
DQRDYHBHYVPXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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